molecular formula C24H19ClN4O2 B5512367 4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

Cat. No. B5512367
M. Wt: 430.9 g/mol
InChI Key: NVWQGFXNHNPRJS-CVKSISIWSA-N
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Description

The compound mentioned is part of a class known for its potential biological activities. It belongs to the family of pyrazole derivatives, compounds known for their diverse pharmacological properties. This specific compound, due to its structural features, is likely to be of interest in the field of medicinal chemistry and chemical biology.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of pyrazole derivatives with benzohydrazides under certain conditions. For example, Asegbeloyin et al. (2014) detailed the synthesis of related compounds through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide, characterized by NMR spectroscopy and single-crystal X-ray structure studies (Asegbeloyin et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The effects of this compound would depend on its interactions with biological systems, which are not currently documented .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling .

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

4-chloro-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c1-31-22-13-9-17(10-14-22)23-19(16-29(28-23)21-5-3-2-4-6-21)15-26-27-24(30)18-7-11-20(25)12-8-18/h2-16H,1H3,(H,27,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWQGFXNHNPRJS-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

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